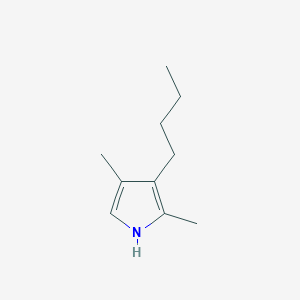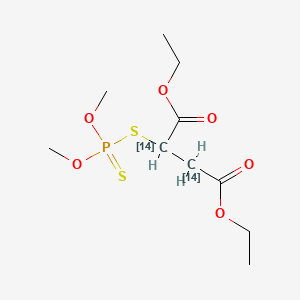![molecular formula C18H17ClN2 B13813164 1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile is a synthetic organic compound that belongs to the class of cyclopropane derivatives These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Substituents: The chlorophenyl and dimethylaminophenyl groups can be introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The cyclopropane ring’s strain could also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-2-phenylcyclopropane-1-carbonitrile: Lacks the dimethylamino group, which may affect its reactivity and applications.
1-(3-Chlorophenyl)-2-[2-(methylamino)phenyl]cyclopropane-1-carbonitrile: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.
特性
分子式 |
C18H17ClN2 |
|---|---|
分子量 |
296.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17ClN2/c1-21(2)17-9-4-3-8-15(17)16-11-18(16,12-20)13-6-5-7-14(19)10-13/h3-10,16H,11H2,1-2H3 |
InChIキー |
FIFQFLXWEDRPQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1C2CC2(C#N)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


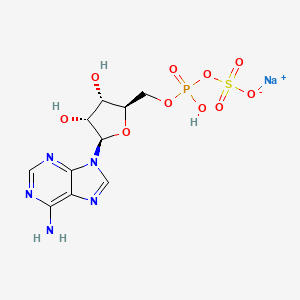

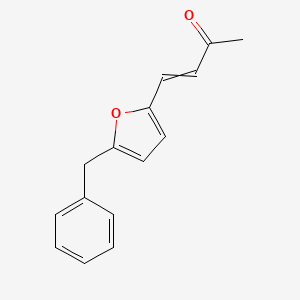

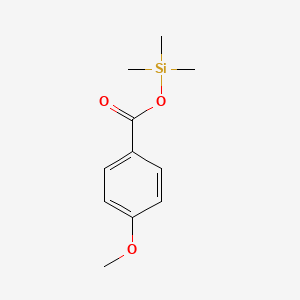
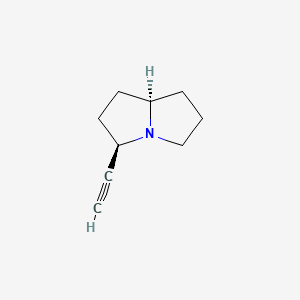
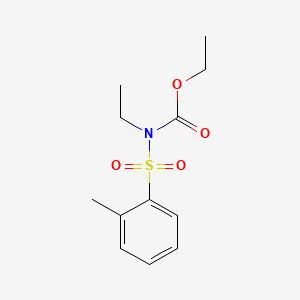
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
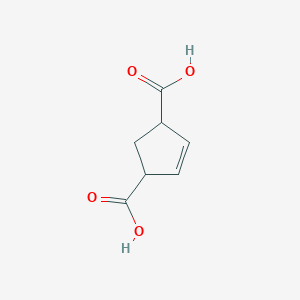
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
